Computed Lipophilicity (XLogP3) vs. Pyridin-4-yl Positional Isomer: Impact on Predicted Membrane Permeability
The target compound exhibits a computed XLogP3 of 2.3, compared to 1.9 for the direct pyridin-4-yl positional isomer, 2,6-difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 1448060-72-7) [1][2]. This 0.4 log-unit difference translates to an approximately 2.5-fold higher predicted partition coefficient (octanol/water), which can significantly influence passive membrane permeability, non-specific protein binding, and oral absorption potential in lead optimization programs [3]. The elevated lipophilicity arises from the distinct electronic character of the pyridin-3-yl substituent, which alters the overall molecular dipole moment relative to the pyridin-4-yl variant.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 2,6-Difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 1448060-72-7): XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +0.4 (~2.5-fold higher octanol/water partitioning) |
| Conditions | Computed by XLogP3 algorithm (PubChem/Kuujia); standardized in silico prediction |
Why This Matters
For procurement in CNS or intracellular target programs, a 0.4 log-unit difference in LogP can shift predicted blood-brain barrier penetration and cellular accumulation profiles, making the pyridin-3-yl compound preferentially suited for targets requiring slightly higher lipophilicity without exceeding drug-like thresholds.
- [1] Kuujia.com. CAS No. 2034374-78-0: 2,6-Difluoro-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide. Product Technical Datasheet. Available at: https://www.kuujia.com/cas-2034374-78-0.html (Accessed 2026-05-09). View Source
- [2] PubChem. Compound Summary for CID 71807821: 2,6-Difluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/71807821 (Accessed 2026-05-09). View Source
- [3] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098. View Source
